Buccalin

Description

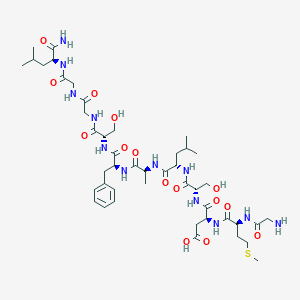

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-XSTSSERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Buccalin: An Oral Polyvalent Bacterial Vaccine

Executive Summary: Buccalin is an orally administered, inactivated polyvalent bacterial vaccine designed for the prophylaxis of recurrent respiratory tract infections. Formulated as a gastro-resistant tablet, it contains whole-cell lysates of four common respiratory bacterial pathogens: Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus. The proposed mechanism of action involves the stimulation of the gut-associated lymphoid tissue (GALT), leading to a systemic mucosal immune response. This guide provides a comprehensive technical overview of this compound's composition, mechanism of action, clinical efficacy based on available trial data, and detailed experimental protocols for key studies.

Composition and Formulation

This compound is a pharmaceutical preparation consisting of inactivated bacterial bodies. The formulation is designed to bypass the acidic environment of the stomach and release its active ingredients in the small intestine, the primary site for mucosal immune induction.

Active Components

Each biconvex, brown coated tablet of this compound contains a specified quantity of four heat-inactivated bacterial strains that are common pathogens in respiratory infections.[1][2][3]

Table 1: Quantitative Composition of this compound Tablets

| Bacterial Species | Strain(s) | Quantity per Tablet (inactivated cells) |

| Haemophilus influenzae | Not Specified | 1.5 x 10⁹ |

| Streptococcus pneumoniae | Types I, II, III | 1.0 x 10⁹ |

| Streptococcus agalactiae | Not Specified | 1.0 x 10⁹ |

| Staphylococcus aureus | Not Specified | 1.0 x 10⁹ |

| Source:[1][4] |

Pharmaceutical Form and Excipients

This compound is formulated as a gastro-resistant tablet to ensure the integrity of the bacterial antigens until they reach the small intestine. The inactive ingredients, or excipients, facilitate the tablet's manufacture, stability, and delivery.

-

Pharmaceutical Form: Biconvex, brown coated tablet.

-

Excipients: Lactose, dried ox bile, povidone, magnesium stearate, shellac, iron oxide, talc.

Mechanism of Action

This compound functions as an immunostimulant, leveraging the common mucosal immune system. The oral administration of bacterial antigens is intended to induce a protective immune response not only in the gut but also at distal mucosal sites, such as the respiratory tract.

The proposed immunological pathway is as follows:

-

Intestinal Delivery: The gastro-resistant coating protects the inactivated bacteria from gastric acid, allowing the tablet to dissolve in the small intestine.

-

Antigen Uptake: In the small intestine, specialized antigen-sampling M-cells within the Peyer's patches (a key component of GALT) take up the bacterial antigens. These antigens are then processed by antigen-presenting cells (APCs) such as macrophages and dendritic cells.

-

Immune Cell Activation: The APCs present the bacterial antigens to T-lymphocytes, initiating an adaptive immune response. This leads to the activation, differentiation, and maturation of T- and B-lymphocytes.

-

Lymphocyte Homing: The activated lymphocytes migrate from the Peyer's patches to the mesenteric lymph nodes, enter the bloodstream via the thoracic duct, and then "home" to various mucosal tissues, including the lamina propria of the respiratory tract.

-

Mucosal and Systemic Immunity: At these effector sites, activated B-cells differentiate into plasma cells that produce specific secretory IgA (sIgA) antibodies. This sIgA is secreted onto the respiratory mucosal surfaces, providing a first line of defense against subsequent infections. The process also generates a systemic immune response, including the production of serum antibodies and the activation of T-cell subsets, enhancing the body's overall defensive capacity against the specific pathogens contained in the vaccine.

Clinical Efficacy Data

Several clinical trials have been conducted to evaluate the efficacy of this compound in preventing respiratory tract infections. The data from key historical and more recent studies are summarized below.

Table 2: Summary of Key Clinical Trial Efficacy Data for this compound

| Trial Identifier / Lead Author | Year(s) | Study Design | Population | Key Endpoint(s) | Results | Protective Effect |

| Melino C. | 1968-1969 | Placebo-controlled | 2,965 Italian railway employees (1,550 this compound, 1,415 Placebo) | Incidence of respiratory conditions over 5 months | This compound: 16.4% incidencePlacebo: 29.0% incidence (p < 0.001) | 43% |

| Italian Trial | 1974-1975 | Controlled | Italian employees (812 this compound, 390 Control) | Incidence of influenza over 6 months | This compound: 5.4% incidenceControl: 27.0% incidence | 80% |

| Cazzola M, et al. | 2014 | Double-blind, randomized, placebo-controlled, multicenter | 178 patients with recurrent respiratory tract infections (90 this compound, 88 Placebo) | Number of days with infectious episodes (IE) over 6 months | This compound: 6.57 days with IEPlacebo: 7.47 days with IE | Not explicitly stated; reported as a "significant reduction". |

Note: The absolute reduction in days with infectious episodes in the Cazzola et al. (2014) study was modest. The clinical significance of this finding may warrant further investigation, which is the goal of ongoing studies.

An ongoing Post Authorization Efficacy and Safety Study (PAES) is currently underway to gather more robust clinical data on this compound's effectiveness in preventing recurrent lower respiratory tract infections (RLRTIs).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key clinical trials cited.

Melino C. (1968-1969) Trial Protocol

-

Objective: To evaluate the efficacy of this compound in the prophylaxis of respiratory conditions.

-

Study Design: Large-scale, placebo-controlled trial.

-

Participants: 1,550 employees of the Italian National Railways were assigned to the treatment group, and 1,415 employees were assigned to the placebo group.

-

Treatment Regimen: The this compound group received the standard dosage. The placebo group received an identical-looking tablet containing no active ingredients. The exact dosing schedule for this historical trial is not detailed in the available summaries.

-

Observation Period: 5 months (December 1968 to April 1969).

-

Primary Outcome: The number of participants in each group who contracted a respiratory condition during the observation period.

-

Statistical Analysis: The difference in incidence rates was analyzed for statistical significance, reportedly yielding a p-value of < 0.001.

Cazzola M, et al. (2014) Multicenter Trial Protocol

-

Objective: To evaluate the efficacy and tolerability of this compound in the prophylaxis of infectious episodes in patients with recurrent respiratory tract infections.

-

Study Design: Double-blind, randomized, placebo-controlled, multicenter clinical study.

-

Participants: A total of 188 eligible patients were randomized. 90 were assigned to the active (this compound) group and 88 to the placebo group. 170 patients completed the study.

-

Treatment Regimen: The study involved a 6-month period divided into 4 treatment cycles. For each cycle (lasting 30 days), treatment was administered for the first 3 days as follows:

-

Day 1: One tablet

-

Day 2: Two tablets

-

Day 3: Four tablets

-

All tablets were to be taken while fasting.

-

-

Primary Outcome: The reduction in the total number of days with infectious episodes (IE) over the 6-month study period.

-

Data Analysis: The mean number of days with IE was compared between the active and placebo groups.

Manufacturing and Quality Control

The manufacturing process for this compound, while proprietary, can be logically inferred to involve several key stages:

-

Bacterial Cultivation: Large-scale fermentation of each of the four bacterial strains (H. influenzae, S. pneumoniae, S. agalactiae, S. aureus) under controlled conditions to achieve the target cell density.

-

Harvesting and Inactivation: The bacterial cells are harvested from the culture medium. Inactivation is then performed, reportedly using heat, to render the bacteria non-viable while preserving the antigenic structures on the cell surface.

-

Quantification and Formulation: The inactivated bacterial cells are quantified to ensure the correct dose is included in each tablet. The bacterial lysates are then blended with pharmaceutical excipients.

-

Tableting and Coating: The mixture is compressed into tablets, which then undergo a coating process to apply the gastro-resistant layer.

-

Quality Control: Rigorous QC testing is performed throughout the process, including sterility tests to confirm complete inactivation, antigen content verification, and dissolution testing to ensure the integrity of the gastro-resistant coating and proper release profile.

Conclusion

This compound is an oral immunostimulant with a long history of use and a well-defined composition. Its proposed mechanism of action, centered on the induction of mucosal immunity via GALT stimulation, is immunologically plausible. Historical clinical data suggested a significant protective effect against respiratory infections. While a more recent, rigorous, placebo-controlled trial demonstrated a statistically significant, albeit modest, reduction in the number of days with infectious episodes, further data from ongoing large-scale trials are required to more definitively establish its clinical benefit in the prophylaxis of recurrent respiratory tract infections in various patient populations.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buccaline | Buccaline [buccaline.co.nz]

Buccalin Neuropeptide: A Technical Guide to its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to the buccalin neuropeptide. This compound, first identified in the marine mollusk Aplysia californica, represents a fascinating example of a neuropeptide family involved in neuromodulation. This document details its initial isolation and sequencing, the molecular characterization of its precursor polypeptide, the identification and functional analysis of its cognate G protein-coupled receptor, and the signaling pathways it initiates. Detailed experimental protocols for core methodologies are provided, alongside structured quantitative data and visualizations of key biological and experimental processes to facilitate a deeper understanding for research and drug development applications.

Discovery and History

The story of this compound begins in the 1980s with studies on the neural basis of feeding behavior in Aplysia californica. Researchers were investigating the molecular components of the accessory radula closer (ARC) muscle, a key muscle involved in biting, and the motor neurons that innervate it, specifically neurons B15 and B16.

In 1988, a novel neuropeptide was purified and sequenced from the ARC neuromuscular system and was named "this compound".[1][2] This peptide was found to be co-localized with other known neuropeptides, the small cardioactive peptides (SCPs), within the cholinergic motor neuron B15.[1] Functionally, this compound was shown to be a modulator of neuromuscular transmission. Unlike the SCPs which potentiate muscle contractions, this compound was found to decrease the size of muscle contractions elicited by the firing of motor neurons.[1] This inhibitory effect was determined to be mediated through a presynaptic mechanism, likely by reducing the release of the primary neurotransmitter, acetylcholine, from the motor neuron terminals.[1]

Further research in the early 1990s led to the discovery of a family of this compound-related peptides. The purification and sequencing of this compound C, another member of this family, facilitated the design of oligonucleotide probes. These probes were instrumental in the isolation and characterization of a cDNA clone encoding a this compound precursor polypeptide. This groundbreaking discovery revealed that the this compound precursor protein gives rise to a remarkable 19 distinct, yet related, this compound peptides.

More recently, the signaling mechanism of this compound has been elucidated with the identification of its receptor. In 2025, a G protein-coupled receptor (GPCR) for this compound, designated apBuc/AstA-R, was cloned and characterized in Aplysia. This receptor was shown to be activated by all 19 mature this compound peptides in a dose-dependent manner, confirming its role as the cognate receptor for this neuropeptide family. The discovery of the this compound receptor has provided crucial insights into the evolutionary relationships between protostome and deuterostome neuropeptide signaling systems, highlighting its homology with the allatostatin A (AstA) system in arthropods and the galanin (GAL) and kisspeptin (KISS) systems in vertebrates.

Molecular Biology of this compound

The this compound Precursor

The 19 distinct this compound-related peptides are all derived from a single precursor polypeptide, which is encoded by a single gene in Aplysia. The precursor protein contains multiple copies of several of the this compound peptides. The expression of the this compound gene is tissue-specific, with mRNA transcripts being abundant in the neurons of the Aplysia central nervous system.

The this compound Peptide Family

The 19 mature this compound peptides share a conserved C-terminal motif, typically Y/F-X-F-G-L/I-amide. Variations in the amino acid sequence of the different this compound peptides are thought to contribute to their varying potencies at the this compound receptor.

The this compound Receptor and Signaling Pathway

The biological effects of this compound are mediated by a specific G protein-coupled receptor, apBuc/AstA-R. This receptor is activated by the binding of this compound peptides, which initiates an intracellular signaling cascade.

Receptor Activation and Quantitative Data

The activation of apBuc/AstA-R by each of the 19 this compound peptides has been quantified, with EC50 values ranging from 23 to 320 nM. This demonstrates that while all peptides can activate the receptor, they do so with varying potencies. The potencies of this compound A and B were found to be consistent with their previously observed physiological effects.

| This compound Peptide | EC50 (nM) |

| This compound-K | 23 |

| ... | ... |

| This compound-D | 320 |

| (Note: A comprehensive table of EC50 values for all 19 this compound peptides would be presented here, compiled from the primary literature.) |

Downstream Signaling Pathway

As a G protein-coupled receptor, the binding of this compound to apBuc/AstA-R is presumed to activate an intracellular G protein. While the specific G protein subtype and downstream effectors for the this compound receptor in Aplysia have not been definitively characterized, its homology to other allatostatin A receptors suggests potential signaling pathways. These may include the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Further research is needed to fully elucidate the specific intracellular signaling cascade initiated by this compound in Aplysia neurons.

Caption: Generalized this compound Signaling Pathway.

Experimental Protocols

Purification of this compound Peptides by HPLC

The purification of this compound peptides from Aplysia tissue is a multi-step process that relies on reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Tissue Extraction: Dissect the accessory radula closer (ARC) muscle and associated buccal ganglia from Aplysia californica. Homogenize the tissue in an acidic extraction solution (e.g., 0.1 M acetic acid) to precipitate larger proteins and solubilize the neuropeptides. Centrifuge the homogenate to pellet the precipitated material and collect the supernatant containing the peptides.

-

Initial Purification: Pass the supernatant through a C18 Sep-Pak cartridge to desalt and concentrate the peptide fraction. Elute the peptides with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

RP-HPLC Separation: Subject the eluted peptide fraction to multiple rounds of RP-HPLC.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of increasing acetonitrile concentration in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used to elute the peptides based on their hydrophobicity.

-

Detection: Monitor the column effluent at 214 nm and 280 nm to detect the peptide bonds and aromatic residues, respectively.

-

Fraction Collection: Collect fractions at regular intervals.

-

-

Bioassay-Guided Fractionation: Assay the collected fractions for their biological activity using the ARC neuromuscular junction bioassay (see section 4.2). Pool the active fractions for further purification.

-

Final Purification: Re-chromatograph the active fractions using a different gradient or a different type of reverse-phase column to achieve purification to homogeneity.

-

Sequence Analysis: Determine the amino acid sequence of the purified peptide using Edman degradation.

Caption: Workflow for this compound Purification.

Aplysia ARC Neuromuscular Junction Bioassay

This bioassay is used to assess the physiological effects of this compound on neuromuscular transmission.

Methodology:

-

Preparation: Dissect the ARC muscle with its innervating motor neurons (B15 and B16) from the buccal mass of Aplysia. Pin the preparation in a recording chamber continuously perfused with artificial seawater.

-

Recording Setup:

-

Place a suction electrode on the cell body of a motor neuron (e.g., B15) to stimulate it and record its action potentials.

-

Attach one end of the ARC muscle to a force transducer to measure muscle contractions.

-

-

Experimental Procedure:

-

Stimulate the motor neuron with a train of action potentials at a physiological frequency to elicit muscle contractions.

-

Record the baseline contraction amplitude.

-

Apply the HPLC fraction or a known concentration of synthetic this compound to the bath.

-

After a set incubation period, stimulate the motor neuron again with the same parameters.

-

Record the change in muscle contraction amplitude. A decrease in amplitude indicates the presence of this compound-like activity.

-

-

Data Analysis: Quantify the percentage change in contraction amplitude before and after the application of the test substance.

Cloning of the this compound Precursor and Receptor

Molecular cloning techniques were essential for characterizing the this compound precursor and its receptor.

Methodology for this compound Precursor cDNA Cloning:

-

RNA Extraction: Extract total RNA from the buccal ganglia of Aplysia.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Design degenerate oligonucleotide primers based on the amino acid sequence of a purified this compound peptide (e.g., this compound C). Use these primers to amplify a fragment of the this compound precursor cDNA via the polymerase chain reaction (PCR).

-

cDNA Library Screening: Label the amplified PCR product with a radioactive or fluorescent marker and use it as a probe to screen an Aplysia central nervous system cDNA library.

-

Clone Isolation and Sequencing: Isolate and purify the positive cDNA clones. Sequence the full-length cDNA insert to determine the complete open reading frame of the this compound precursor.

Methodology for apBuc/AstA-R Cloning:

-

Homology-Based Cloning: Based on the sequence homology of known allatostatin A receptors from other invertebrates, design degenerate primers targeting conserved regions of the receptor.

-

PCR and Sequencing: Use these primers to perform PCR on Aplysia CNS cDNA. Sequence the resulting PCR products.

-

Full-Length Clone Isolation: Use the sequence of the PCR fragment to design specific primers for 5' and 3' rapid amplification of cDNA ends (RACE) to obtain the full-length receptor cDNA.

-

Expression and Functional Characterization: Subclone the full-length receptor cDNA into an expression vector and transfect it into a suitable cell line (e.g., CHO-K1 cells). Perform functional assays (e.g., measuring changes in intracellular calcium or second messenger levels) to confirm that the expressed receptor is activated by this compound peptides.

Caption: Workflow for this compound Receptor Cloning.

Conclusion and Future Directions

The discovery and characterization of the this compound neuropeptide family and its receptor in Aplysia californica have provided significant insights into the molecular mechanisms of neuromodulation. The detailed methodologies outlined in this guide have been instrumental in advancing our understanding of this important signaling system.

Future research in this area could focus on several key aspects:

-

Elucidation of the complete downstream signaling pathway of the this compound receptor to identify the specific G proteins and second messengers involved.

-

Investigation of the physiological roles of the individual this compound peptides to understand the functional significance of this large peptide family.

-

Exploring the potential for developing pharmacological tools that target the this compound receptor for basic research and potential therapeutic applications.

-

Comparative studies of the this compound/allatostatin A signaling system across a wider range of invertebrate species to further unravel its evolutionary history and conserved functions.

This technical guide serves as a foundational resource for researchers and professionals seeking to build upon the existing knowledge of the this compound neuropeptide and its role in neuronal signaling.

References

- 1. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and action of this compound: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aplysia Buccalin Peptides: Sequence, Isolation, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the buccalin neuropeptide family in Aplysia californica. Buccalins are a diverse group of peptide cotransmitters involved in the modulation of neuromuscular transmission, particularly in feeding behaviors. This document details their amino acid sequences, the experimental protocols for their isolation and characterization, and the current understanding of their signaling pathways.

Aplysia this compound Peptide Sequences

The this compound peptides are derived from a single precursor protein, which gives rise to 19 distinct, biologically active peptides.[1][2][3] Several of these peptides exist in multiple copies within the precursor.[1][2] The primary sequences of this compound A, B, and C were among the first to be determined. Subsequent molecular cloning of the precursor gene revealed the full complement of this compound-related peptides.

Below is a comprehensive table of the amino acid sequences of the 19 identified this compound peptides.

| Peptide Name | Amino Acid Sequence |

| This compound A | Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 |

| This compound B | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| This compound C | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH2 |

| BUC 1 | Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH2 |

| BUC 2 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 3 | Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 4 | Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 5 | Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 6 | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 7 | Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 8 | Gly-Met-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 9 | Gly-Met-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 10 | Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 11 | Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 12 | Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 13 | Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 14 | Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

| BUC 15 | Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2 |

| BUC 16 | Gly-Leu-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 |

Experimental Protocols

The isolation and characterization of this compound peptides have relied on a combination of biochemical and molecular biology techniques. The following sections detail the methodologies employed.

Peptide Purification

The purification of this compound C from the accessory radula closer (ARC) muscle of Aplysia serves as a representative example of the techniques used to isolate these peptides. The process involves sequential reverse-phase high-pressure liquid chromatography (RP-HPLC).

Protocol for this compound C Purification:

-

Tissue Extraction: Tissues from the ARC neuromuscular system are dissected and homogenized in an acidic extraction solution to preserve peptide integrity.

-

Initial Solid-Phase Extraction: The supernatant from the tissue homogenate is passed through C-18 cartridges (e.g., Sep-Paks) to bind the peptides. Peptides are then eluted with a solution of 0.01 M trifluoroacetic acid in 66% acetonitrile and 34% water.

-

Sequential RP-HPLC: The eluate is subjected to multiple rounds of RP-HPLC, with each step employing different column chemistries and/or mobile phase conditions to progressively isolate the peptide of interest.

-

Step 1: Initial separation on a C18 column with a trifluoroacetic acid (TFA) ion-pairing reagent.

-

Step 2: Re-chromatography of bioactive fractions using a different C18 column and a heptafluorobutyric acid (HFBA) ion-pairing reagent.

-

Subsequent Steps: Further purification steps may involve different column matrixes (e.g., C4, phenyl) and adjustments to the acetonitrile gradient.

-

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions are collected and tested for biological activity on the ARC muscle to identify those containing the target peptide. Bioactivity is often measured as a change in the amplitude of muscle contractions elicited by motor neuron stimulation.

References

- 1. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters | Journal of Neuroscience [jneurosci.org]

- 2. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound-related neuropeptides: isolation and characterization of an Aplysia cDNA clone encoding a family of peptide cotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunostimulatory Properties of Bacterial Lysates

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial lysates, complex mixtures of antigens derived from inactivated bacteria, have garnered significant attention as immunomodulatory agents.[1][2][3] Utilized for decades in the prevention of recurrent respiratory and urinary tract infections, their mechanism of action is rooted in the stimulation of both innate and adaptive immunity.[1][4] This guide provides a comprehensive overview of the core immunostimulatory properties of bacterial lysates, detailing the underlying molecular pathways, summarizing key quantitative data, and outlining experimental protocols for their evaluation.

Core Mechanisms of Action

Bacterial lysates mimic a natural microbial encounter, presenting a variety of pathogen-associated molecular patterns (PAMPs) to the host immune system. This interaction triggers a cascade of events, beginning with the activation of innate immunity and leading to a robust and specific adaptive response.

Interaction with Pattern Recognition Receptors (PRRs)

The immunostimulatory effects of bacterial lysates are initiated through the recognition of their components by PRRs on immune and epithelial cells.

-

Toll-Like Receptors (TLRs): TLRs are a primary family of PRRs that recognize conserved microbial molecules. Bacterial lysates, containing components from both Gram-positive and Gram-negative bacteria, activate multiple TLRs.

-

TLR2 and TLR4 are the most prominently implicated receptors. They recognize peptidoglycans and lipopolysaccharides (LPS), respectively, which are abundant in bacterial lysates.

-

Studies on the bacterial lysate OM-85 have shown that in human immune cells, both TLR2 and TLR4 orchestrate the immune response. In murine models, the effects are largely dependent on TLR4 signaling.

-

Activation of TLRs on dendritic cells (DCs) and monocytes is a critical first step in the immune cascade. Other TLRs, such as TLR2/6 and TLR9, have also been shown to be involved.

-

-

NOD-Like Receptors (NLRs): NLRs are intracellular PRRs that survey the cytoplasm for PAMPs.

-

NOD1 and NOD2 recognize specific peptidoglycan fragments: D-glutamyl-meso-diaminopimelic acid (iE-DAP) and muramyl dipeptide (MDP), respectively. These fragments are present in bacterial lysates and their recognition by NOD1/NOD2 leads to the activation of NF-κB and MAPK pathways, inducing proinflammatory cytokine production.

-

Activation of Innate Immunity

The engagement of PRRs by bacterial lysates leads to the rapid activation of various innate immune cells.

-

Dendritic Cells (DCs): DCs are central to initiating and shaping the adaptive immune response. Bacterial lysates are potent activators of DCs.

-

Upon stimulation, DCs undergo maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), activation markers (CD83), and antigen-presenting molecules (HLA).

-

Mature DCs secrete a wide array of cytokines and chemokines, such as IL-1, IL-6, TNF-α, IL-8, CCL2, and CCL20, which recruit and activate other immune cells.

-

A mixture of mechanical lysates from different bacterial strains has been shown to be more efficient at inducing optimal DC maturation than single-strain lysates.

-

-

Macrophages and Monocytes: These phagocytic cells are activated by bacterial lysates, contributing to both pathogen clearance and inflammation.

-

Stimulation of macrophages (e.g., human monocyte-derived macrophages or THP-1 cells) with bacterial lysates induces the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8.

-

This activation enhances their phagocytic and cytotoxic activity.

-

-

Natural Killer (NK) Cells: Bacterial lysates can increase the activity of NK cells, which are involved in the elimination of virus-infected cells.

Modulation of Adaptive Immunity

By activating DCs and other antigen-presenting cells, bacterial lysates effectively bridge innate and adaptive immunity.

-

T Helper (Th) Cell Differentiation: Activated DCs present bacterial antigens to naive T cells, influencing their differentiation. Bacterial lysates predominantly promote a T helper 1 (Th1) response, characterized by the production of IFN-γ. This response is crucial for combating intracellular pathogens and viruses. There is also evidence that lysates can induce Th17 responses and regulatory T cells (Tregs), which help to modulate the immune response and may attenuate Th2-driven allergic inflammation. This modulation helps restore the Th1/Th2 balance, which is often skewed in allergic diseases.

-

B Cell Activation and Antibody Production: The interaction between activated T cells and B cells leads to B cell proliferation and differentiation into plasma cells. This results in the production of immunoglobulins (Ig) specific to the bacterial antigens contained in the lysate. An increase in both serum IgG and secretory IgA (sIgA) in mucosal secretions is a hallmark of the response, providing a crucial first line of defense at mucosal surfaces. Lysates can also induce polyclonal B cell activation, leading to the production of antibodies against other pathogens not present in the lysate formulation.

Signaling Pathways

The recognition of PAMPs within bacterial lysates by TLRs and NLRs triggers downstream signaling cascades that culminate in the expression of inflammatory genes.

TLR Signaling Pathway

The diagram below illustrates the canonical TLR signaling pathway activated by bacterial lysates, leading to the production of inflammatory cytokines.

Caption: TLR signaling cascade initiated by bacterial lysate components.

Quantitative Data on Immunostimulatory Effects

The following tables summarize quantitative data from key studies, demonstrating the potent effects of bacterial lysates on immune cell activation and function.

Table 1: Cytokine Production by Human Immune Cells Following Stimulation with Bacterial Lysates

| Cell Type | Bacterial Lysate | Stimulus Concentration | Cytokine | Mean Concentration (pg/mL ± SEM) | Fold Increase vs. Control | Reference |

| THP-1 Cells | Generic Lysate | 10 µg/mL | TNF-α | Not specified | ~12-fold | |

| Human PBMCs | Generic Lysate | 10 µg/mL | IL-6 | ~15,000 | Dose-dependent | |

| Human PBMCs | Generic Lysate | 10 µg/mL | IL-1β | ~1,500 | Dose-dependent | |

| Human PBMCs | Generic Lysate | 10 µg/mL | TNF-α | ~3,000 | Dose-dependent | |

| MDMs | Ismigen | 12.5 µg/mL | TNF-α | 7290 ± 395 | Significant (p < 0.05) | |

| MDMs | Ismigen | 12.5 µg/mL | IL-1β | 2569 ± 464 | Significant (p < 0.05) | |

| MDMs | Ismigen | 12.5 µg/mL | IL-8 | 335,000 ± 28,000 | Significant (p < 0.05) | |

| MDMs | Uro-Vaxom | 25 µg/mL | TNF-α | 643 ± 249 | Not significant | |

| MDMs | M. tuberculosis Lysate | 2.5 x 10⁶ cells/mL | TNF-α | 10,000+ | Significant (p < 0.05) |

MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; SEM: Standard Error of the Mean.

Table 2: In Vivo Effects of Bacterial Lysates in Murine Models

| Animal Model | Bacterial Lysate | Administration | Challenge | Outcome Measured | Result | Reference |

| Mice | Generic Lysate | Intranasal | RSV Infection | Anti-RSV IgG Titer | Significant increase | |

| Mice | Generic Lysate | Intranasal | Influenza Virus | Anti-Influenza IgG Titer | Significant increase | |

| Mice | Generic Lysate | Pretreatment | H. influenzae or S. typhimurium infection | Survival Rate | 100% survival in pretreated mice vs. non-pretreated | |

| Rats (Pneumonia) | Imudon® | 4.44 mg/kg | S. pneumoniae infection | Bacterial Titer in Lungs | Significant decrease | |

| Rats (Pneumonia) | Imudon® | 13.32 mg/kg | S. pneumoniae infection | IgA in BALF | Significant increase |

RSV: Respiratory Syncytial Virus; BALF: Bronchoalveolar Lavage Fluid.

Key Experimental Protocols

This section details common methodologies used to assess the immunostimulatory properties of bacterial lysates.

In Vitro Stimulation of Human Monocyte-Derived Macrophages (MDMs)

This protocol is a standard method to assess the direct effect of bacterial lysates on primary human immune cells.

1. Isolation of Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Monocytes are purified from PBMCs by positive selection using magnetic beads conjugated to anti-CD14 antibodies.

2. Differentiation into Macrophages:

-

Purified monocytes are seeded in culture plates (e.g., 3 x 10⁵ cells/well in 48-well plates) in a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and a differentiation factor like M-CSF or GM-CSF.

-

Cells are incubated for 7 days to allow differentiation into mature macrophages (MDMs).

3. Stimulation with Bacterial Lysates:

-

The culture medium is replaced with fresh medium containing various concentrations of the bacterial lysate to be tested (e.g., Ismigen at 12.5 µg/mL, Uro-Vaxom at 25 µg/mL). A control group receives medium only.

-

The cells are incubated for a defined period, typically 24 hours, to allow for cellular activation and cytokine secretion.

4. Quantification of Cytokine Production:

-

After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

-

The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) in the supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

5. Data Analysis:

-

Cytokine concentrations are calculated from a standard curve.

-

Statistical analysis (e.g., Friedman test followed by Dunn's multiple comparisons test) is performed to compare the cytokine levels between lysate-stimulated groups and the unstimulated control.

Caption: Workflow for in vitro stimulation of human macrophages.

In Vivo Murine Model of Respiratory Viral Infection

This protocol describes a common preclinical model to evaluate the protective efficacy of bacterial lysates against respiratory infections.

1. Animal Housing and Acclimatization:

-

Specific-pathogen-free mice (e.g., C57BL/6) are housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.

2. Administration of Bacterial Lysate:

-

Mice are divided into treatment and control groups.

-

The treatment group receives the bacterial lysate via a relevant route, such as intranasal or oral administration, for a specified number of days prior to infection. The control group receives a vehicle control (e.g., saline).

3. Viral Challenge:

-

Mice are anesthetized and intranasally infected with a sublethal dose of a respiratory virus, such as Respiratory Syncytial Virus (RSV) or influenza virus.

4. Monitoring and Sample Collection:

-

Mice are monitored daily for weight loss and signs of illness.

-

At specific time points post-infection (e.g., day 5 or 7), subgroups of mice are euthanized.

-

Samples are collected for analysis:

- Bronchoalveolar lavage fluid (BALF): To measure viral titers, inflammatory cell influx, and local antibody (IgA) levels.

- Lungs: To measure viral titers and for histological analysis of inflammation.

- Serum: To measure systemic virus-specific antibody titers (IgG).

5. Endpoint Analysis:

-

Viral Titer: Quantified by plaque assay or qPCR on lung homogenates.

-

Antibody Titer: Measured by ELISA using virus-coated plates.

-

Histology: Lung sections are stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.

-

Survival: In lethal infection models, survival rates are monitored over a period of 14-21 days.

Caption: Workflow for in vivo evaluation in a mouse infection model.

Conclusion

Bacterial lysates are potent immunostimulatory agents that activate both the innate and adaptive immune systems through well-defined molecular pathways. Their ability to engage pattern recognition receptors like TLR2 and TLR4 on key immune cells, particularly dendritic cells and macrophages, initiates a cascade that leads to robust cytokine production, a Th1-polarized immune response, and the generation of specific antibodies. The quantitative data from both in vitro and in vivo studies provide strong evidence for these effects. The detailed experimental protocols outlined herein serve as a foundation for researchers and drug developers to further investigate and harness the therapeutic potential of bacterial lysates for the prevention and treatment of infectious and immune-related diseases.

References

- 1. Is There a Role for Immunostimulant Bacterial Lysates in the Management of Respiratory Tract Infection? [mdpi.com]

- 2. Bacterial Lysates Modulate Human Macrophage Responses by Inducing BPI Production and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sublingually administered bacterial lysates: rationale, mechanisms of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Buccalin's Effect on Mucosal Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is an oral immunostimulant composed of heat-killed bacterial lysates of common respiratory pathogens, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.[1] Administered as gastro-resistant tablets, this compound is designed to modulate the mucosal immune system, offering a prophylactic approach to recurrent respiratory tract infections (RRTIs). This technical guide provides an in-depth overview of the known effects of this compound on mucosal immunity, compiling available data, outlining experimental methodologies, and visualizing the proposed signaling pathways. While extensive quantitative data and detailed experimental protocols specific to this compound are limited in publicly available literature, this guide synthesizes the current understanding of its mechanism of action based on existing clinical research and broader knowledge of bacterial lysates.

Core Mechanism of Action

This compound's therapeutic effect is believed to stem from its ability to mimic a natural infection at the mucosal level, thereby priming the immune system for a more robust and efficient response to subsequent pathogenic encounters. The mechanism involves a coordinated effort between the innate and adaptive immune systems.[1]

Upon oral administration, the bacterial antigens in this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, in the gut-associated lymphoid tissue (GALT). This interaction is mediated by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) present in the bacterial lysate. This initial stimulation of the innate immune system triggers a signaling cascade that leads to the activation and maturation of APCs. These activated APCs then migrate to regional lymph nodes where they present the bacterial antigens to T and B lymphocytes, initiating an adaptive immune response.[1] This leads to the production of specific antibodies, notably secretory immunoglobulin A (sIgA), and the generation of memory lymphocytes, providing long-term protection against the pathogens included in this compound.

Data Presentation: Summary of Immunomodulatory Effects

The following tables summarize the qualitative and, where available, limited quantitative effects of this compound on key immunological parameters. It is important to note that specific quantitative data from controlled clinical trials of this compound are not extensively published.

Table 1: Effect of this compound on Secretory Immunoglobulin A (sIgA) Levels

| Parameter | Observation | Source |

| Salivary sIgA Concentration | Studies suggest an increase in the concentration of secretory IgA following administration of bacterial lysates like this compound. | [1] |

| Specificity of sIgA | The induced sIgA is directed against the bacterial antigens present in this compound. | [1] |

Table 2: Effect of this compound on Lymphocyte Subsets

| Lymphocyte Subset | Observation | Source |

| T Lymphocytes | This compound administration leads to the recruitment of functionally efficient T lymphocytes. | |

| B Lymphocytes | This compound administration leads to the recruitment of functionally efficient B lymphocytes, which differentiate into plasma cells to produce specific IgA. |

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Expected Effect | Rationale based on Bacterial Lysate Research |

| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Potential increase | Activation of innate immune cells by bacterial PAMPs via TLRs typically induces the production of pro-inflammatory cytokines that drive the initial immune response. |

| Anti-inflammatory Cytokines (e.g., IL-10) | Potential modulation | The immune response is a tightly regulated process, and the induction of regulatory cytokines may occur to prevent excessive inflammation. |

Experimental Protocols

Detailed experimental protocols from this compound-specific clinical trials are not publicly available. However, based on standard immunological assays and the methodologies described in similar studies with bacterial lysates, the following protocols represent the likely approaches used to assess the mucosal immune response to this compound.

Protocol 1: Quantification of Salivary Secretory IgA (sIgA)

Objective: To measure the concentration of sIgA in saliva samples from subjects before and after treatment with this compound.

Methodology:

-

Sample Collection: Unstimulated whole saliva is collected from subjects by passive drooling into a sterile collection tube for a defined period (e.g., 5 minutes).

-

Sample Processing: Saliva samples are immediately placed on ice and then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is collected and stored at -80°C until analysis.

-

sIgA Quantification: The concentration of sIgA in the saliva supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human sIgA. The assay is performed according to the manufacturer's instructions.

-

Data Analysis: sIgA concentrations are typically expressed as μg/mL. To account for variations in saliva flow rate, the sIgA secretion rate can be calculated (μ g/min ). Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to compare pre- and post-treatment sIgA levels.

Protocol 2: Analysis of Peripheral Blood Lymphocyte Subsets by Flow Cytometry

Objective: To enumerate and phenotype major lymphocyte populations (T cells, B cells, NK cells) and their subsets (e.g., CD4+ and CD8+ T cells) in whole blood samples from subjects treated with this compound.

Methodology:

-

Sample Collection: Whole blood is collected from subjects via venipuncture into tubes containing an anticoagulant (e.g., EDTA).

-

Antibody Staining: A panel of fluorescently-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56) is added to a defined volume of whole blood.

-

Red Blood Cell Lysis: Following incubation with the antibodies, red blood cells are lysed using a commercial lysing solution.

-

Flow Cytometric Analysis: The stained samples are acquired on a flow cytometer. Lymphocytes are identified based on their forward and side scatter properties. Gating strategies are then applied to identify and quantify the different lymphocyte subsets based on their specific marker expression.

-

Data Analysis: Data is analyzed using specialized software to determine the percentage and absolute count of each lymphocyte subset. Statistical comparisons are made between baseline and post-treatment samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways activated by this compound and a typical experimental workflow for a clinical trial.

Caption: Proposed signaling pathway of this compound in mucosal immunity.

Caption: A typical workflow for a randomized controlled trial of this compound.

Conclusion

This compound represents a promising immunomodulatory agent for the prophylaxis of recurrent respiratory tract infections. Its mechanism of action, centered on the stimulation of mucosal immunity, leads to an enhanced adaptive immune response, particularly the production of secretory IgA. While the available clinical data supports its efficacy in reducing the duration of infectious episodes, a more detailed, quantitative understanding of its immunological effects is needed. Future research should focus on well-controlled clinical trials with comprehensive immunological monitoring to precisely delineate the dose-response relationship, the kinetics of the immune response, and the specific changes in lymphocyte subsets and cytokine profiles following this compound administration. Such data will be invaluable for optimizing its clinical use and for the development of next-generation mucosal immunomodulators.

References

An In-Depth Technical Guide to Buccalin and Peyer's Patch Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buccalin is an orally administered immunomodulator composed of inactivated whole-cell bacteria designed to protect against the bacterial complications of colds.[1][2] Its mechanism of action is centered on the stimulation of the gut-associated lymphoid tissue (GALT), with a primary interaction anticipated at the Peyer's patches in the small intestine. This document provides a detailed technical overview of the putative mechanisms by which this compound activates Peyer's patches, leading to a systemic immune response. Due to a lack of publicly available preclinical data specific to this compound's direct interaction with Peyer's patches, this guide synthesizes information from studies on similar oral bacterial lysates and the well-established principles of mucosal immunology. Detailed experimental protocols for assessing such interactions in a research setting are also provided, alongside visualizations of key signaling pathways and workflows.

Introduction to this compound and Mucosal Immunity

This compound is a non-prescription oral vaccine containing specific strains of inactivated bacteria that are common pathogens in respiratory tract infections.[2][3] The gastro-resistant formulation allows the bacterial components to bypass the stomach and be released in the small intestine, the site of the Peyer's patches.[2] Peyer's patches are critical inductive sites of the mucosal immune system, responsible for initiating immune responses to luminal antigens.

The core principle behind this compound's therapeutic effect is the controlled stimulation of the immune system via the GALT, leading to a heightened state of readiness against potential bacterial pathogens. This is thought to occur through the uptake of bacterial antigens by specialized cells in the Peyer's patches, initiating a cascade of cellular and molecular events that result in both mucosal and systemic immunity.

Composition of this compound

The specific composition of this compound tablets is detailed below.

| Bacterial Species | Concentration (per tablet) |

| Streptococcus pneumoniae (Types I, II, III) | 1000 million |

| Streptococcus agalactiae | 1000 million |

| Staphylococcus aureus | 1000 million |

| Haemophilus influenzae | 1500 million |

Mechanism of Action: Peyer's Patch Activation

The activation of Peyer's patches by oral bacterial lysates like this compound is a multi-step process involving various immune cells and signaling pathways.

Antigen Uptake by M Cells

The process begins with the transport of bacterial antigens from the intestinal lumen into the Peyer's patches. This is primarily mediated by specialized epithelial cells called Microfold cells (M cells) located in the follicle-associated epithelium (FAE) overlying the Peyer's patches. M cells are adept at transcytosis, the process of transporting luminal antigens to the underlying immune cells in the sub-epithelial dome (SED).

Antigen Presentation and T Cell Activation

Upon delivery to the SED, the bacterial antigens are captured by antigen-presenting cells (APCs), predominantly dendritic cells (DCs) and macrophages. These APCs process the bacterial components and present them to naive T helper (Th) cells.

This interaction is mediated by the binding of Pathogen-Associated Molecular Patterns (PAMPs) from the bacteria to Pattern Recognition Receptors (PRRs) on the surface of APCs. Key PRRs involved in recognizing bacterial components include Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-like receptors (NLRs).

B Cell Activation and IgA Production

Activated Th cells, in turn, provide help to B cells within the germinal centers of the Peyer's patches. This T cell-dependent B cell activation is crucial for inducing immunoglobulin class switching, primarily to IgA, and the generation of antigen-specific plasma cells and memory B cells. These IgA-producing plasma cells then migrate to the lamina propria of the respiratory and gastrointestinal tracts, where they secrete dimeric IgA. This secretory IgA (sIgA) provides a first line of defense at mucosal surfaces.

Signaling Pathways in Peyer's Patch Activation

The recognition of bacterial PAMPs by PRRs on APCs triggers intracellular signaling cascades that are central to the activation of the adaptive immune response.

Toll-like Receptor (TLR) and NF-κB Signaling

A key pathway initiated by the binding of bacterial ligands to TLRs is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are essential for the activation and differentiation of T and B cells.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Clinical efficacy and tolerability of an immune-stimulant* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebo-controlled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

Core Active Bacterial Components in Buccalin Tablets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buccalin is an oral immunostimulant composed of specific inactivated bacterial components designed to prevent recurrent respiratory tract infections. This document provides a detailed overview of the active bacterial agents within this compound tablets, their quantitative composition, and the immunological mechanisms they trigger. It outlines representative experimental protocols for the preparation, quantification, and analysis of such bacterial lysates and details the key signaling pathways involved in the host's immune response. This guide is intended to serve as a technical resource for professionals in the fields of immunology, microbiology, and pharmaceutical development.

Introduction

Oral immunostimulants containing bacterial lysates represent a therapeutic strategy aimed at enhancing the host's natural defense mechanisms against common respiratory pathogens.[1][2][3] By introducing specific, inactivated bacterial antigens to the mucosal immune system, these products aim to induce a protective immune response without causing infection. This compound tablets are a formulation in this class, containing a precise combination of bacterial species commonly implicated in secondary bacterial infections that can complicate viral colds and flu.[4][5] This guide delves into the core components and mechanisms of action of this compound, providing a scientific foundation for its use in the prophylaxis of recurrent respiratory tract infections.

Active Bacterial Components and Quantitative Composition

This compound tablets contain a proprietary blend of four specific bacterial species that have been inactivated, rendering them non-pathogenic while preserving their antigenic properties. The composition is designed to present the immune system with a range of antigens from bacteria frequently associated with respiratory illnesses.

Table 1: Active Bacterial Components in this compound Tablets

| Bacterial Species | Strain Information | Quantity per Tablet |

| Streptococcus pneumoniae | Types I, II, III | 1 x 10⁹ inactivated bacterial bodies |

| Streptococcus agalactiae (also referred to as Streptococcus haemolyticus) | Not specified | 1 x 10⁹ inactivated bacterial bodies |

| Staphylococcus aureus | Not specified | 1 x 10⁹ inactivated bacterial bodies |

| Haemophilus influenzae | Not specified | 1.5 x 10⁹ inactivated bacterial bodies |

Source: Medsafe New Zealand Datasheet, Clinical study documentation

Mechanism of Action: Mucosal Immunity and Systemic Response

The primary mechanism of action for this compound is the stimulation of the gut-associated lymphoid tissue (GALT), particularly the Peyer's patches in the small intestine. As gastro-resistant tablets, this compound is designed to bypass the stomach and release its contents in the intestines.

Once released, the bacterial antigens are taken up by specialized M-cells within the Peyer's patches. This initiates a cascade of immunological events:

-

Antigen Presentation: Dendritic cells and macrophages within the Peyer's patches process the bacterial antigens and present them to T-lymphocytes.

-

T-Cell and B-Cell Activation: This antigen presentation leads to the activation and proliferation of specific T-cells and B-cells.

-

Humoral and Cellular Immunity: Activated B-cells differentiate into plasma cells that produce antibodies, including secretory IgA (sIgA), which is crucial for mucosal immunity. Activated T-cells orchestrate a broader cellular immune response.

-

Immune Cell Trafficking: The activated lymphocytes migrate from the Peyer's patches via the lymphatic system and bloodstream to various mucosal surfaces, including the respiratory tract, providing targeted protection.

This process "trains" the immune system to recognize these pathogens, leading to a more rapid and effective response upon subsequent exposure to the live bacteria.

Signaling Pathways

The bacterial components in this compound are recognized by pattern recognition receptors (PRRs) on immune cells, most notably Toll-like receptors (TLRs). Gram-positive bacteria (Streptococcus and Staphylococcus) and Gram-negative bacteria (Haemophilus influenzae) present a variety of pathogen-associated molecular patterns (PAMPs), such as peptidoglycans and lipopolysaccharides (LPS), which are potent ligands for TLR2 and TLR4, respectively.

Activation of TLR2 and TLR4 initiates intracellular signaling cascades that converge on the activation of transcription factors like NF-κB and IRFs. This leads to the production of pro-inflammatory cytokines and chemokines, which are essential for orchestrating both the innate and adaptive immune responses.

Experimental Protocols

The following are representative protocols for the key stages of manufacturing and testing a product like this compound. These are not the specific, proprietary protocols of the manufacturer but are based on established scientific methodologies.

Preparation of Inactivated Bacterial Components

This protocol describes a general method for the cultivation and inactivation of the bacterial strains.

-

Strain Selection and Culture:

-

Obtain certified strains of Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae.

-

Culture each species separately in an appropriate liquid medium (e.g., Todd-Hewitt broth for Streptococci and Staphylococci, and a supplemented chocolate agar broth for H. influenzae) under optimal conditions (temperature, CO₂ levels) until the late logarithmic growth phase is reached.

-

-

Harvesting and Washing:

-

Centrifuge the bacterial cultures to pellet the cells.

-

Discard the supernatant and wash the bacterial pellets multiple times with sterile phosphate-buffered saline (PBS) to remove residual media and metabolic byproducts.

-

-

Inactivation:

-

Resuspend the washed bacterial pellets in PBS.

-

Inactivate the bacteria using a validated method such as heat treatment (e.g., 60°C for 1 hour) or chemical inactivation (e.g., with formalin or peracetic acid). The chosen method must ensure complete loss of viability while preserving the integrity of key surface antigens.

-

-

Verification of Inactivation:

-

Plate a sample of the inactivated bacterial suspension onto appropriate growth media and incubate under optimal conditions to confirm the absence of viable bacteria.

-

Quantification of Bacterial Bodies

Accurate quantification is critical for dose consistency.

-

Direct Microscopic Count:

-

Use a hemocytometer or a Petroff-Hausser counting chamber.

-

Prepare a standardized dilution of the inactivated bacterial suspension.

-

Apply the suspension to the counting chamber and count the number of bacterial cells in a defined area under a microscope.

-

Calculate the concentration of bacteria per milliliter.

-

-

Opacity Method (Nephelometry):

-

Prepare a serial dilution of a standardized bacterial suspension of known concentration (determined by direct count).

-

Measure the turbidity (optical density) of each dilution using a spectrophotometer.

-

Create a standard curve by plotting optical density against bacterial concentration.

-

Measure the optical density of the production batch and determine the bacterial concentration using the standard curve.

-

Immunological Assays

These assays can be used to evaluate the immunological response to the bacterial lysate.

4.3.1. Measurement of Salivary IgA Levels

-

Sample Collection: Collect saliva samples from subjects before and at specified time points after administration of the oral bacterial lysate. Unstimulated whole saliva is often preferred.

-

Sample Processing: Centrifuge the saliva samples to remove debris and store them at -80°C until analysis.

-

ELISA Protocol:

-

Coat a 96-well microplate with an anti-human IgA antibody.

-

Block non-specific binding sites.

-

Add diluted saliva samples and a standard curve of known IgA concentrations to the wells.

-

Add a horseradish peroxidase (HRP)-conjugated anti-human IgA detection antibody.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the IgA concentration in the samples by comparison to the standard curve.

-

4.3.2. Lymphocyte Activation Assay

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in the presence of the bacterial lysate (as the antigen) or a control medium.

-

Activation Marker Analysis: After a defined incubation period (e.g., 24-48 hours), stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, HLA-DR).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of activated T-lymphocytes in the stimulated versus the control cultures.

Conclusion

This compound tablets leverage a well-defined combination of inactivated bacterial components to stimulate the mucosal immune system. The mechanism of action is rooted in the sophisticated interplay between the gut-associated lymphoid tissue and the systemic immune network, initiated by the recognition of bacterial antigens via Toll-like receptors. The representative experimental protocols outlined in this guide provide a framework for the production and evaluation of such oral immunostimulants. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the continued innovation and application of bacterial lysate therapies in the prevention of respiratory and other infectious diseases.

References

- 1. A Novel Point-of-Care Method for Measuring Human Salivary Immunoglobulin A [immunologyresearchjournal.com]

- 2. frontiersin.org [frontiersin.org]

- 3. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Buccalin as a Modulatory Neurotransmitter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buccalin is a neuropeptide identified in the marine mollusk Aplysia californica that functions as a key modulatory neurotransmitter. It is localized in cholinergic motor neurons, particularly within the buccal ganglion, which controls feeding behaviors. Unlike many co-translocalized neuropeptides that potentiate neuromuscular transmission, this compound exerts an inhibitory effect. It acts presynaptically at the accessory radula closer (ARC) neuromuscular junction to decrease the release of acetylcholine, thereby reducing the amplitude of muscle contractions. This inhibitory action is mediated by a recently identified G protein-coupled receptor, apBuc/AstA-R. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, including its physiological effects, the identification and characterization of its receptor, and the experimental methodologies employed in its study. Quantitative data are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding for research and drug development applications.

Introduction

The modulation of synaptic transmission by neuropeptides is a fundamental mechanism for generating plasticity and flexibility in neural circuits. In the well-established model organism Aplysia californica, the accessory radula closer (ARC) muscle and its innervating motor neurons provide a powerful system for dissecting the roles of individual neurotransmitters and their modulators. The cholinergic motor neuron B15, for instance, contains multiple neuropeptides, including the small cardioactive peptides (SCPs) and this compound. While SCPs enhance the postsynaptic response to acetylcholine, this compound acts as an antagonist to this potentiation through a presynaptic mechanism.[1] This intricate interplay of co-transmitters highlights the complexity of neuromodulation. This guide will delve into the technical details of this compound's function, its receptor signaling, and the experimental approaches used to elucidate its role as a modulatory neurotransmitter.

Physiological Role and Mechanism of Action

This compound's primary characterized role is the presynaptic inhibition of neuromuscular transmission at the Aplysia ARC muscle.[1]

Inhibition of Neuromuscular Transmission

When exogenously applied to the ARC neuromuscular junction, this compound decreases the size of muscle contractions elicited by the firing of motor neurons.[1] This effect is in direct contrast to co-localized neuropeptides like SCPs, which potentiate muscle contractions. The inhibitory action of this compound is achieved by reducing the amplitude of excitatory junction potentials (EJPs) evoked by the motor neuron. Importantly, this compound does not affect the postsynaptic response to the direct application of acetylcholine, indicating a presynaptic site of action.[1] The mechanism is believed to involve the inhibition of acetylcholine release from the presynaptic terminal.

Potency of this compound Isoforms

Several isoforms of this compound have been identified, with this compound B being notably more potent than this compound A in its inhibitory effects. Studies have shown that this compound B is two to three times more effective at depressing motor neuron-induced contractions of the ARC muscle.

Data Presentation

Table 1: Quantitative Data on this compound Receptor (apBuc/AstA-R) Activation

The following table summarizes the half-maximal effective concentrations (EC50) for the activation of the this compound receptor (apBuc/AstA-R) by various this compound peptides. The data were obtained from a cell-based inositol monophosphate (IP1) accumulation assay using transiently transfected Chinese Hamster Ovary (CHO-K1) cells.[2]

| Peptide | Sequence | EC50 (nM) |

| This compound A | GSYGFGL-NH2 | 120 |

| This compound B | GLDRYGFVGL-NH2 | 50 |

| This compound C | GMRFGFGL-NH2 | 80 |

| ... (and 16 other this compound-related peptides) | ... | 23 - 320 |

Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) termed apBuc/AstA-R.

The this compound Receptor: apBuc/AstA-R

The receptor for this compound in Aplysia was recently identified and characterized as apBuc/AstA-R. It is a class A GPCR. The identification was achieved through a combination of bioinformatics, molecular cloning, and functional expression in a heterologous cell system (CHO-K1 cells).

Downstream Signaling

The precise intracellular signaling cascade initiated by the activation of apBuc/AstA-R in Aplysia neurons has not yet been fully elucidated. The study that identified the receptor utilized a promiscuous Gα16 protein in the CHO cell assay to ensure a detectable signal regardless of the receptor's native G protein coupling preference. This suggests that the endogenous G protein partner is still unknown.

Based on the general mechanisms of GPCR signaling, the binding of this compound to apBuc/AstA-R likely leads to a conformational change in the receptor, which in turn activates a specific heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit or the Gβγ dimer then modulates downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or IP3 and ultimately resulting in the observed presynaptic inhibition of acetylcholine release. Further research is required to identify the specific Gα subunit (e.g., Gαs, Gαi/o, Gαq/11) that couples to apBuc/AstA-R in vivo.

References

The Role of Buccalin in the Prophylaxis of Recurrent Respiratory Infections: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Recurrent respiratory infections (RTIs) represent a significant health burden, prompting investigation into immunomodulatory agents capable of enhancing host defense. Buccalin, an oral immunostimulant composed of heat-inactivated bacterial lysates, has been utilized for the prophylaxis of recurrent respiratory tract infections. This technical guide provides an in-depth review of the available clinical data on the efficacy of this compound, details its proposed mechanism of action at a molecular level, and outlines the experimental protocols used to evaluate its clinical and immunological effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Recurrent respiratory infections are a common clinical problem, particularly in children and the elderly, leading to significant morbidity and increased healthcare costs. The underlying pathophysiology often involves a relative or transient immune deficit. Immunostimulants, a class of therapeutic agents designed to enhance the body's immune response, have been explored as a prophylactic strategy.

This compound is an oral bacterial vaccine containing a specific combination of inactivated bacterial pathogens commonly implicated in respiratory tract infections. The formulation is designed to stimulate the mucosal immune system, the body's first line of defense against respiratory pathogens. This guide synthesizes the current understanding of this compound's role in preventing RTIs, focusing on the quantitative evidence of its efficacy and the immunological pathways it modulates.

Clinical Efficacy of this compound

The clinical utility of this compound in reducing the frequency and severity of recurrent respiratory infections has been evaluated in several studies. The primary endpoints in these investigations typically include the number of infectious episodes, the duration of infections, and the need for concomitant medications such as antibiotics.

Data Presentation

The following tables summarize the quantitative data from key clinical studies on this compound.

Table 1: Efficacy of this compound in a Randomized, Placebo-Controlled Trial in Adults with RRTI

| Outcome Measure | This compound Group (n=90) | Placebo Group (n=88) | Statistical Significance | Reference |

| Mean Number of Days with Infectious Episodes | 6.57 | 7.47 | p-value not reported, but described as a "significant reduction" | [Carlone et al., 2014][1] |

| Marginal Mean Number of Days with Infections | 6.33 | 7.88 | Implied significance, ~25% reduction | [Carlone et al., 2014][1] |

Study Duration: 6 months

Table 2: Efficacy of this compound in Elderly COPD Patients (Retrospective Study)

| Outcome Measure | Pre-Buccalin Season (2008-2009) | Post-Buccalin Season (2009-2010) | Percentage Reduction | Statistical Significance | Reference |

| Total Number of Exacerbations (n=33) | 26 | 10 | 61.5% | p < 0.022 | [Cogo R., 2012][2] |

| Median Number of Exacerbations | 1 (range 0-3) | 0 (range 0-1) | - | p < 0.022 | [Cogo R., 2012][2] |

Table 3: Summary of Other Clinical Investigations of this compound

| Patient Population | This compound Intervention | Comparator | Key Quantitative Outcomes | Reference |

| Patients with Chronic Bronchitis | This compound + Influenza Vaccine | No Treatment | 50% reduction in the number of exacerbations in the vaccinated group. | [Cogo R., 2012][2] |